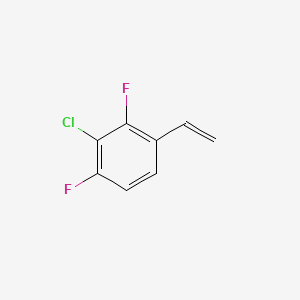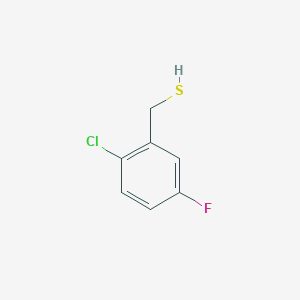
(2-Chloro-5-fluorophenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-fluorophenyl)methanethiol is a chemical compound belonging to the group of arylthiomethyl halides. It has the molecular formula C7H6ClFS and contains a thiol group and a halide on the same carbon atom. This unique structure makes it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluorophenyl)methanethiol typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products:
Oxidation: Disulfides.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-fluorophenyl)methanethiol has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is used in:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-fluorophenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- (2-Chloro-5-fluorophenyl)methanol
- (2-Chloro-5-fluorophenyl)methanamine
- (2-Chloro-5-fluorophenyl)methane
Comparison: (2-Chloro-5-fluorophenyl)methanethiol is unique due to the presence of both a thiol group and a halide on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H6ClFS |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
(2-chloro-5-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6ClFS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 |
InChI-Schlüssel |
GPJFLTBGNBOUBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


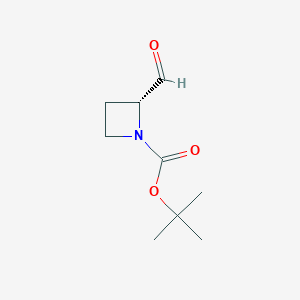
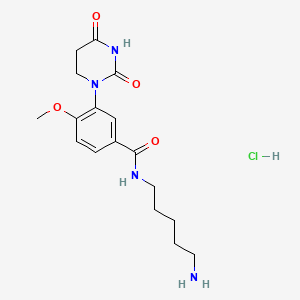
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
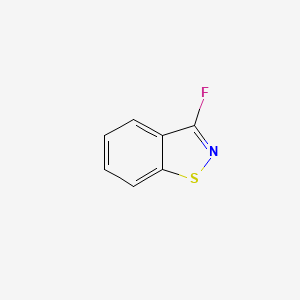
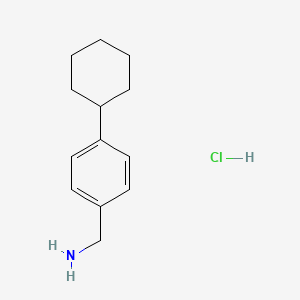
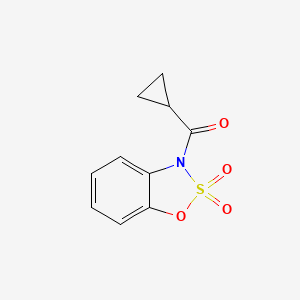
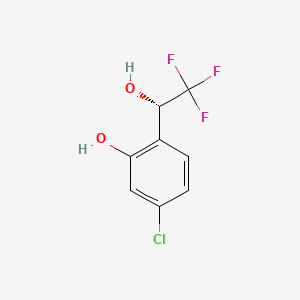
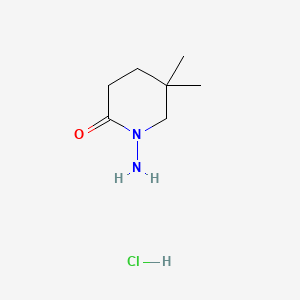
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
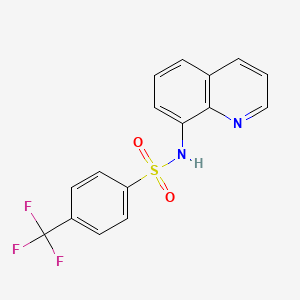
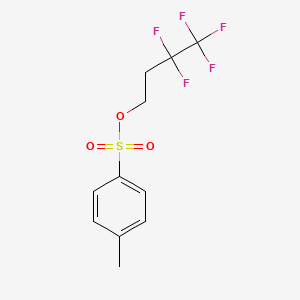
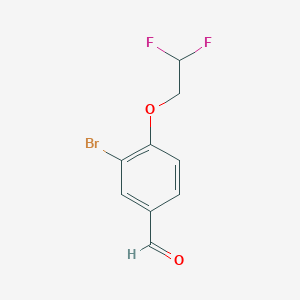
![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)
